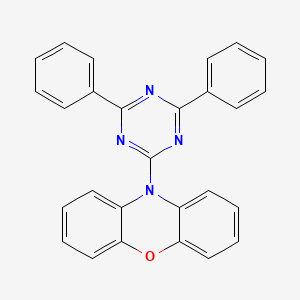
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique photophysical properties, making it a valuable component in various optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4,6-diphenyl-1,3,5-triazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxazine is reacted with a halogenated derivative of 4,6-diphenyl-1,3,5-triazine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the development of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light at a different wavelength. This property is exploited in OLEDs, where the compound acts as an emitter layer, converting electrical energy into light .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Known for its high triplet energy and use in blue TADF OLEDs.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Used as a UV light absorber and stabilizer.
Uniqueness
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine stands out due to its unique combination of photophysical properties, making it highly efficient in optoelectronic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
1357066-21-7 |
|---|---|
Formule moléculaire |
C27H18N4O |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine |
InChI |
InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H |
Clé InChI |
ITKOYYRLOGYUQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















